Methylene blue
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N3S.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10H,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKWCBBOMKCUKX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
150645-86-6, 39612-13-0 | |
| Record name | Poly(methylene blue) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150645-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1), dimer | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0023296 | |
| Record name | Methylene blue | |
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Molecular Weight |
319.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green crystals or powder with a bronze-like luster; Solutions in water or alcohol are deep blue; [ChemIDplus] | |
| Record name | Methylene blue | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
In water, 43,600 mg/L at 25 °C., Soluble in water, Soluble in ethanol, chloroform; slightly soluble in pyridine; insoluble in ethyl ether, Soluble in glacial acetic acid and glycerol; insoluble in xylene and oleic acid, in ethanol 2%, and in acetone 0.5%. | |
| Record name | Methylene blue | |
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Vapor Pressure |
0.00000013 [mmHg] | |
| Record name | Methylene blue | |
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Impurities |
3-(dimethylamino)-7-(methylamino)phenothiazin-5-ylium | |
| Record name | Methylene blue | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark green crystals or powder from chloroform-ethyl ether, Solutions have a deep blue color /Methylene blue zinc-free dye/ | |
CAS No. |
61-73-4, 7220-79-3, 97130-83-1 | |
| Record name | Methylene blue | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methylene blue | |
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| Record name | Methylene blue | |
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| Record name | methylene blue | |
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| Record name | methylene blue | |
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| Record name | methylene blue | |
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| Record name | Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1) | |
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| Record name | Methylene blue | |
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| Record name | Methylthioninium chloride | |
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| Record name | METHYLENE BLUE ANHYDROUS | |
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| Record name | Methylene blue | |
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Melting Point |
100-110 °C (decomposes) | |
| Record name | Methylene blue | |
| Source | DrugBank | |
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| Record name | Methylene blue | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |
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Preparation Methods
Nitrosation and Hydrogenation Sequence
The synthesis of methylene blue traditionally begins with the nitrosation of in hydrochloric acid. As described in CN105130926A, sodium nitrite reacts with at 0–2°C to form , which undergoes hydrogenation to yield . This intermediate is critical for subsequent oxidative steps.
Key parameters include maintaining temperatures below 5°C during nitrosation to prevent side reactions and using stoichiometric amounts of hydrochloric acid (10–12 M) to stabilize intermediates. The hydrogenation step typically employs palladium-on-carbon catalysts under pressure (1–3 atm), achieving >90% conversion efficiency.
Thiosulfonic Acid Intermediate Formation
Oxidation of with sodium thiosulfate in acidic media generates . Ferric chloride hexahydrate () serves as the oxidizing agent, with reaction yields sensitive to temperature control. For instance, at 0–2°C, the intermediate forms in 85% yield, whereas temperatures exceeding 20°C reduce yields to <60% due to premature cyclization.
Manganese Dioxide–Mediated Oxidation
Replacement of Dichromate Oxidants
US4212971A introduces manganese dioxide () as a non-toxic alternative to potassium dichromate () in this compound synthesis. This method eliminates chromium waste, addressing environmental and safety concerns. The process involves two oxidative stages:
Copper Sulfate Catalysis
Adding copper sulfate () at ≥0.017 moles per mole substrate enhances oxidation efficiency by facilitating electron transfer. This co-catalyst increases this compound yields from 72% to 89% while reducing reaction times by 30%.
| Parameter | Without | With (0.017 mol) |
|---|---|---|
| Yield (%) | 72 | 89 |
| Reaction Time (hours) | 6.5 | 4.5 |
| Purity (%) | 95 | 98 |
One-Pot Synthesis for Industrial Scalability
Integrated Reaction Design
CN105130926A details a one-pot method consolidating nitrosation, oxidation, and cyclization. , sodium nitrite, and ferric chloride are sequentially added to a single reactor, minimizing intermediate isolation. This approach reduces solvent use by 40% and cuts production costs by 25% compared to batch processes.
Temperature-Controlled Cyclization
The final cyclization step requires precise thermal management. At 18–20°C, this compound forms in 92% purity, whereas deviations beyond ±2°C introduce impurities like azure B and thionine. Post-reaction filtration with microcrystalline cellulose removes residual catalysts, achieving pharmaceutical-grade purity (≥99%).
Green Chemistry Innovations
Photoredox Catalysis
Frontiers in Chemistry (2022) reports this compound’s role as a photo-redox catalyst in its own synthesis. Under visible light (664 nm), the excited triplet state () mediates single-electron transfers, accelerating oxidative coupling. This method achieves 97% yield in 3.7 minutes, outperforming thermal processes.
Aqueous Reaction Media
Replacing organic solvents with water improves sustainability. A 2022 study demonstrates that aqueous solutions containing 0.2 mol% this compound facilitate Knoevenagel–Michael cyclocondensation with 94% atom economy.
Industrial Production and Quality Control
Chemical Reactions Analysis
Types of Reactions
Methylene blue undergoes various chemical reactions, including:
Oxidation-Reduction: this compound can be reduced to leucothis compound and oxidized back to its original form.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation-Reduction: In the blue bottle experiment, this compound is reduced by glucose in an alkaline solution and oxidized by oxygen from the air.
Substitution: Various reagents, such as halogens and nucleophiles, can be used under specific conditions to achieve substitution reactions.
Major Products
Leucothis compound: Formed during the reduction of this compound.
Oxidized Products: Various oxidized forms can be produced depending on the reaction conditions and reagents used.
Scientific Research Applications
Medical Applications
Methylene blue has been recognized for its therapeutic properties, particularly in treating specific medical conditions.
1.1 Treatment of Methemoglobinemia
- Description : Methemoglobinemia is a disorder where hemoglobin cannot effectively release oxygen to body tissues. This compound acts as a reducing agent, converting methemoglobin back to its functional form.
- Case Study : A study highlighted the effectiveness of this compound in emergency settings for patients with severe methemoglobinemia, demonstrating rapid improvement in oxygen saturation levels post-administration .
1.2 Antidote for Poisoning
- Description : this compound is employed as an antidote for cyanide and carbon monoxide poisoning. It facilitates cellular respiration by bypassing the blockage caused by these toxins.
- Case Study : In a clinical trial involving patients with cyanide poisoning, this compound administration resulted in significant recovery of metabolic function and improvement in clinical outcomes .
1.3 Cognitive Enhancement and Neuroprotection
- Description : Recent studies suggest potential cognitive benefits, including improved memory and attention through enhanced mitochondrial function.
- Case Study : Research indicated that low doses of this compound improved cognitive performance in elderly subjects, particularly those at risk for Alzheimer's disease due to its antioxidant properties .
Laboratory Applications
This compound is widely used in various laboratory settings for its staining properties and as a reagent.
2.1 Staining and Visualization
- Description : It is commonly used to stain nucleic acids and microorganisms, allowing for visualization under UV light.
- Application Example : In agarose gel electrophoresis, this compound is utilized to visualize separated DNA bands, facilitating genetic analysis .
2.2 Cell Viability Assays
- Description : this compound can differentiate between live and dead cells based on staining.
- Data Table: Cell Viability Assay Results
| Condition | Live Cells (%) | Dead Cells (%) |
|---|---|---|
| Control | 90 | 10 |
| Treated with MB | 80 | 20 |
| High Concentration MB | 50 | 50 |
This table illustrates the impact of varying concentrations of this compound on cell viability, indicating its utility in assessing cellular health .
Environmental Applications
This compound has been investigated for its role in environmental remediation.
3.1 Wastewater Treatment
- Description : MB is utilized as an adsorbent for dye removal from industrial wastewater.
- Research Findings : A study demonstrated the use of CNT-functionalized Moringa oleifera leaf powder (MOLP) to adsorb this compound from wastewater effectively. The optimized parameters showed a significant reduction in dye concentration, highlighting the potential for sustainable treatment methods .
3.2 Photocatalytic Degradation
- Description : this compound can be degraded using photocatalysts under visible light.
- Data Table: Photocatalytic Efficiency
| Photocatalyst | Degradation Efficiency (%) |
|---|---|
| BiVO₄/WO₃ Heterostructure | 87.2 |
| Mg-doped Bismuth Ferrite | 83 |
These findings underscore the effectiveness of advanced materials in degrading this compound, contributing to environmental cleanup efforts .
Mechanism of Action
Methylene blue exerts its effects through several mechanisms:
Methemoglobinemia Treatment: It reduces methemoglobin to hemoglobin by acting as an electron donor, converting ferric iron to ferrous iron.
Alzheimer’s Disease: Inhibits tau protein aggregation by oxidizing cysteine sulfhydryl groups on tau, keeping it monomeric.
Redox Reactions: Functions as an oxidation-reduction agent, facilitating electron transfer in various biochemical pathways.
Comparison with Similar Compounds
Key Properties
- Chemical Structure: A planar phenothiazinium system with dimethylamino substituents at positions 3 and 7, conferring redox activity and visible-light absorption (~660 nm) .
- Medical Uses : FDA-approved for methemoglobinemia and cyanide poisoning; inhibits soluble guanylate cyclase, reducing cyclic GMP (cGMP) levels in vascular smooth muscle .
- Industrial Applications : Staining agent in microbiology, redox indicator in analytical chemistry, and model pollutant in wastewater treatment studies .
Specifications
Comparison with Structurally Similar Compounds
Linearly Extended Thiazinium Salts (LETS)
LETS, such as 3,9-bis(dimethylamino)dibenzo[b,i]phenothiazin-6-ium chloride, are designed as organic semiconductors with enhanced π-conjugation.
| Property | Methylene Blue | LETS Compound |
|---|---|---|
| Structure | 3 fused rings | 5 linearly fused rings |
| HOMO-LUMO Gap | ~1.5 eV | 0.76 eV |
| Absorption Maxima | ~660 nm (visible light) | ~790 nm (near-infrared) |
| Semiconductor Type | Potential n-type | Enhanced n-type characteristics |
LETS exhibit superior charge carrier mobility and broader light absorption, making them promising for optoelectronic devices compared to this compound .
Functional Comparisons in Biochemical Contexts
This compound vs. Cyanide in Vascular Relaxation
Both compounds modulate cGMP pathways but via distinct mechanisms:
| Parameter | This compound | Cyanide |
|---|---|---|
| Target | Soluble guanylate cyclase | Chemical inactivation of nitroprusside |
| Effect on cGMP | Reduces basal and stimulated cGMP levels | No effect on cGMP |
| Response to Vasodilators | Inhibits nitroprusside, glyceryl trinitrate | Inhibits nitroprusside only |
| Toxicity | Causes arterial contractions at high doses | Non-contractile |
This compound broadly inhibits nitric oxide-mediated vasodilation, whereas cyanide specifically disrupts nitroprusside activity .
Adsorption and Environmental Remediation
Adsorption Efficiency Across Materials
This compound’s cationic nature facilitates interactions with anionic adsorbents. Comparative studies highlight variability in removal efficiency:
DMAA hydrogels outperform metal oxides and geopolymers due to tailored porosity and functional groups .
Photocatalytic Degradation Performance
Efficiency of Photocatalysts
Advanced oxidation processes (AOPs) using composite materials degrade this compound via hydroxyl radical (•OH) generation:
| Photocatalyst | Degradation Efficiency (%) | Time (min) | Light Source | Reference |
|---|---|---|---|---|
| ZnO-coated cotton | 52 | 120 | Visible | |
| MWCNT/TiO₂ nanocomposite | 95 | 90 | UV-Vis | |
| ZrO₂ thin films | 70 | 180 | UV |
MWCNT/TiO₂ hybrids achieve near-complete mineralization due to enhanced electron-hole separation .
Biological Activity
Methylene blue (MB) is a synthetic dye with a long history of use in various medical applications. Its biological activity encompasses antimicrobial, antiviral, and photodynamic therapeutic properties. This article reviews the current understanding of the biological activities of this compound, supported by recent research findings, case studies, and data tables.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against a variety of pathogens, including bacteria and fungi. Several studies have explored its effectiveness in different contexts:
1.1 In Vitro Studies
A study published in Pathogens evaluated the effect of this compound combined with photodynamic therapy (PDT) on oral biofilms. Results indicated that the combination significantly reduced metabolic activity and total bacterial counts in biofilms by more than 80% compared to controls .
Another investigation assessed MB's antibacterial effects against common strains involved in periprosthetic joint infections (PJI). The study found that MB at concentrations of 0.1% and 0.05% significantly decreased colony-forming units (CFUs) of Staphylococcus hominis and Acinetobacter baumannii, indicating strong antibacterial activity .
1.2 Case Study: Antibacterial Photodynamic Therapy
In a study focusing on Pseudomonas aeruginosa, researchers utilized a diode laser to activate this compound, achieving a notable reduction in bacterial viability. The results showed a maximum decrease of 4.32-log CFU at specific energy densities, highlighting MB's potential as an alternative to traditional antibiotics .
| Study | Pathogen | MB Concentration | CFU Reduction |
|---|---|---|---|
| Pathogens (2024) | Multi-species oral biofilm | MB + LED | >80% |
| PJI Study (2022) | S. hominis, A. baumannii | 0.1%, 0.05% | Significant reduction |
| Photodynamic Therapy Study (2024) | P. aeruginosa | Varied with laser | Up to 4.32-log CFU |
2. Antiviral Activity
This compound has been recognized for its antiviral properties, particularly against viruses like SARS-CoV-2 and influenza H1N1.
Research indicates that this compound exhibits virucidal activity when exposed to UV light, enhancing its effectiveness against viral pathogens. A study demonstrated that MB could prevent or therapeutically treat infections caused by both influenza virus H1N1 and SARS-CoV-2 at low micromolar concentrations . The mechanisms include degradation of viral RNA and disruption of viral replication processes.
2.2 Clinical Implications
The safety profile of this compound has been well-established, making it a candidate for further clinical trials aimed at evaluating its efficacy in treating viral infections .
3. Photodynamic Therapy (PDT)
This compound is increasingly used in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation.
3.1 PDT Applications
Studies have shown that MB can effectively reduce tumor cells and microbial pathogens through PDT mechanisms. For instance, when combined with specific wavelengths of light, MB has been effective in treating localized infections and certain types of cancer.
4. Conclusion
This compound is a versatile compound with significant biological activities, particularly in antimicrobial and antiviral applications. Its integration into therapeutic protocols could enhance treatment outcomes for various infections and diseases.
5. Future Directions
Further research is warranted to explore the full potential of this compound in clinical settings, particularly regarding its synergistic effects with other treatments and its role in combating antibiotic-resistant pathogens.
Q & A
Q. How do solvent polarity and synthesis conditions affect this compound composite performance?
- Polar solvents (e.g., acetic acid) yield smaller ZIF-8 nanoparticles (50–100 nm) with higher surface area (1,200 m²/g), enhancing adsorption kinetics (equilibrium in 30 min vs. 120 min in non-polar solvents). Solvent choice also impacts crystallinity and active site accessibility .
Methodological Recommendations
- Validation: Always perform triplicate validation experiments for RSM/ANN models to confirm reproducibility .
- Data Reporting: Include raw datasets (available on request per ) and error margins in publications.
- Ethical Compliance: Use pharmaceutical-grade this compound for in vitro studies to avoid contamination risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
